![molecular formula C17H13N3 B014117 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-86-1](/img/structure/B14117.png)
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Overview
Description
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a mutagenic compound derived from norharman (1) and aniline in the presence of an S9 mix. The compound's synthesis and properties are of significant interest due to its structural and functional characteristics, making it relevant in various chemical and biochemical research contexts (Murakami et al., 2010).
Synthesis Analysis
The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole involves a stepwise process starting from ethyl indole-2-aldehyde. The procedure includes initial N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution. This methodology provides a reliable route to the compound, employing 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a key intermediate (Murakami et al., 2010).
Molecular Structure Analysis
Structural analysis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is facilitated by various spectroscopic methods, including NMR and mass spectrometry. Single-crystal X-ray diffraction studies provide detailed insights into its molecular geometry, confirming the presence of the pyridoindole framework and the aminophenyl substitution pattern. The structure elucidation highlights the compound's intricate molecular architecture, which is crucial for its chemical reactivity and biological activity (Meesala et al., 2014).
Chemical Reactions and Properties
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole participates in various chemical reactions, indicative of its reactive nature. Its aminophenyl group can undergo electrophilic substitution reactions, while the pyridoindole core is susceptible to nucleophilic attacks. The compound's mutagenic properties are a result of its ability to interact with DNA, forming adducts that are crucial in understanding its mechanism of action in biological systems (Frederiksen et al., 2004).
Scientific Research Applications
Mutagenic Compound Study : 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is valuable for studying the structure of mutagenic compounds and their reactions (Murakami et al., 2010).
Sister-Chromatid Exchanges in Cells : This compound is an effector for the induction of sister-chromatid exchanges in human lymphoblastoid cells (Tada, Saeki, & Oikawa, 1983).
Mutagenicity in Salmonella Strains : It is found to be a potent mutagen toward Salmonella typhimurium strains TA 98 and TA 100 (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978).
Method for Separating and Quantifying : A developed method efficiently separates and quantifies non-polar heterocyclic amines like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in meat samples (de Andrés et al., 2010).
Genotoxicity and Carcinogenicity Studies : The compound has been studied for its genotoxic and carcinogenic potentials in various contexts, including its transformation into genotoxic metabolites by human enzymes (Oda et al., 2006), its role in inducing liver and colon cancers in animal models (Kawamori et al., 2004), and the formation of DNA and RNA adducts (Totsuka et al., 2007).
Potential Therapeutic Uses : Some studies have explored its derivatives for potential therapeutic applications, such as in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Applications : It has been used in matrix-assisted ultraviolet laser desorption time-of-flight mass spectrometry (MALDI/TOF-MS) for analyzing proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).
properties
IUPAC Name |
4-pyrido[3,4-b]indol-9-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176423 | |
Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole | |
CAS RN |
219959-86-1 | |
Record name | 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219959-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4'-Aminophenyl)-9H-pyrido(3,4-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMC04J95OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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